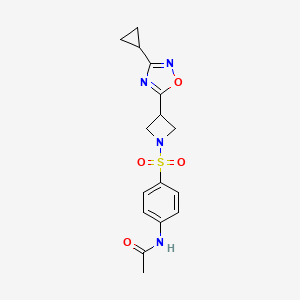

N-(4-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of compounds related to “N-(4-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide” typically involves multi-step reactions starting from basic precursors. These processes often include converting benzoic acid to its ester, followed by hydrazide formation, cyclization to oxadiazole or related heterocycles, and subsequent modifications to incorporate specific functional groups such as sulfanyl or sulfonyl groups. The use of reagents like DMF, sodium hydride, and specific bromoacetamides or chloroacetyl derivatives is common. These steps are crucial for tailoring the molecular structure to achieve desired properties (Rehman et al., 2016).

Molecular Structure Analysis The molecular structure of compounds in this category is characterized by the presence of oxadiazole rings, which are known for their diverse biological activities. The structural elucidation often involves spectral techniques such as EI-MS, IR, 1H-NMR, and sometimes 13C-NMR, which confirm the successful synthesis of the target molecules. These compounds are designed to incorporate various functional groups that contribute to their potential as bioactive molecules (Khalid et al., 2016).

Chemical Reactions and Properties Chemical reactions involved in the synthesis of these compounds are tailored to introduce specific functional groups that enhance their biological activity. The reactivity of these compounds is influenced by the presence of oxadiazole and acetamide groups, which are reactive towards various reagents and conditions, enabling further chemical modifications. The chemical properties of these compounds are determined by their functional groups, which can include interactions with biological targets (Virk et al., 2023).

Physical Properties Analysis The physical properties of these compounds, such as solubility, melting points, and stability, are crucial for their potential application in medicinal chemistry. These properties are often optimized through the careful design of the molecular structure, taking into account the nature of the functional groups and the overall molecular framework (Nafeesa et al., 2017).

Chemical Properties Analysis The chemical properties, including reactivity and stability, are influenced by the presence of oxadiazole, acetamide, and sulfonyl groups. These groups affect the molecule's interaction with biological targets, contributing to their bioactivity. The careful selection and positioning of these functional groups are crucial for achieving the desired chemical and biological properties (Gul et al., 2017).

Mechanism of Action

Target of Action

Compounds with 1,2,4-oxadiazole structures have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s possible that this compound may also target similar pathogens.

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties , which could potentially influence their interaction with target proteins or enzymes.

Biochemical Pathways

Given the anti-infective activities of similar 1,2,4-oxadiazole compounds , it’s possible that this compound may interfere with the biochemical pathways of the targeted pathogens, leading to their inhibition or death.

Result of Action

Given the anti-infective activities of similar 1,2,4-oxadiazole compounds , it’s possible that this compound may result in the inhibition or death of the targeted pathogens.

properties

IUPAC Name |

N-[4-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4S/c1-10(21)17-13-4-6-14(7-5-13)25(22,23)20-8-12(9-20)16-18-15(19-24-16)11-2-3-11/h4-7,11-12H,2-3,8-9H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFMLWPOHGYDBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2492699.png)

![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2492703.png)

![1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492710.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-hydroxyethyl)urea](/img/structure/B2492712.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,4,5-triethoxybenzamide](/img/structure/B2492716.png)

![5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2492717.png)

![methyl 2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2492718.png)